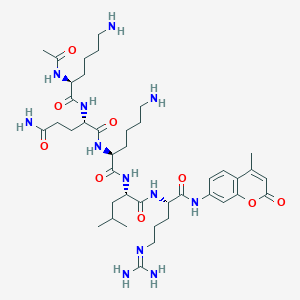
Pramipexole-d7-1 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pramipexole-d7-1 (dihydrochloride) is a deuterium-labeled derivative of Pramipexole dihydrochloride. Pramipexole dihydrochloride is a selective dopamine D2-type receptor agonist that can penetrate the blood-brain barrier. It is primarily used in the research of Parkinson’s disease and restless legs syndrome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of high-purity Pramipexole dihydrochloride involves several steps:
Starting Material: (S)-2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole.
Solvent: Tetrahydrofuran.
Reaction: The starting material reacts in the presence of a reducing agent.
Termination: The reaction is terminated by adding dilute hydrochloric acid.
pH Adjustment: Sodium hydroxide solution is added to adjust the pH.
Extraction: An extracting agent is used to extract the product.
Salt Formation: Concentrated hydrochloric acid is added dropwise to form the salt.
Crystallization: The product is cooled and crystallized.
Industrial Production Methods
The industrial production of Pramipexole dihydrochloride follows similar steps but is optimized for higher yield and purity. The process ensures a purity of over 99.95 percent and stable water content, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Pramipexole-d7-1 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products .
Applications De Recherche Scientifique
Pramipexole-d7-1 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in drug development due to its deuterium labeling.
Biology: Studied for its effects on dopamine receptors and neuronal signaling.
Medicine: Used in the research of Parkinson’s disease and restless legs syndrome.
Industry: Employed in the development of pharmaceuticals and therapeutic agents
Mécanisme D'action
Pramipexole-d7-1 (dihydrochloride) exerts its effects by stimulating dopamine D2-type receptors in the brain. This stimulation enhances dopamine activity, which is crucial for motor control and other neurological functions. The compound binds to D2, D3, and D4 receptors with high affinity, leading to improved dopamine signaling and alleviation of symptoms associated with dopamine deficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
Pramipexole-d7-1 (dihydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This labeling allows for more precise quantitation during drug development and offers potential advantages in terms of stability and efficacy .
Propriétés
Formule moléculaire |
C10H18ClN3S |
|---|---|
Poids moléculaire |
254.83 g/mol |
Nom IUPAC |
(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m0./s1/i1D3,2D2,5D2; |
Clé InChI |
YLOYRMPMRZXEMW-IEFZSOSCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@H]1CCC2=C(C1)SC(=N2)N.Cl |
SMILES canonique |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


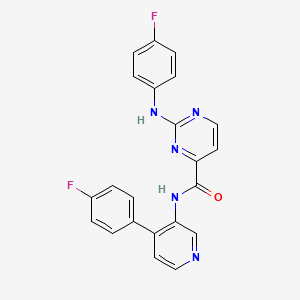
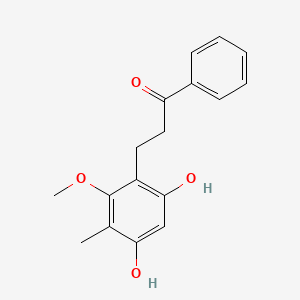
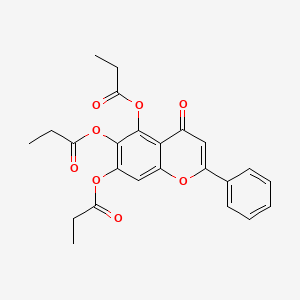
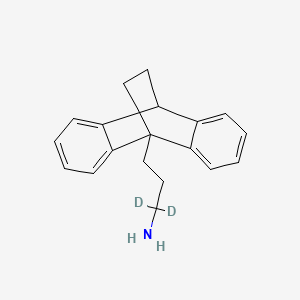
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
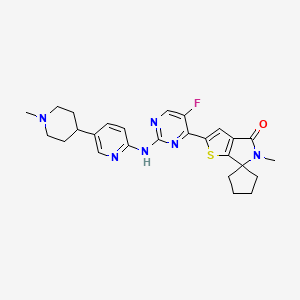
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)

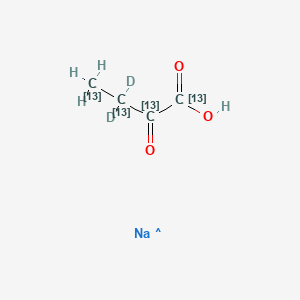
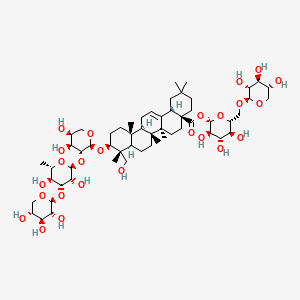
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)

